molecular formula C11H10N4O3 B14138841 2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine

Cat. No.: B14138841
M. Wt: 246.22 g/mol
InChI Key: IRKUWPMGYPRVAH-UHFFFAOYSA-N
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Description

2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and a bipyridinyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine typically involves multiple steps, including nitration, methoxylation, and amination reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Solvents like methanol and dichloromethane are often employed to facilitate these reactions .

Major Products

The major products formed from these reactions include various substituted bipyridinyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The methoxy group enhances its solubility and stability, facilitating its use in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-nitroaniline
  • 2-Methoxy-5-nitropyridine
  • 2-Methoxy-5-nitropyrimidine

Uniqueness

Compared to these similar compounds, 2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine stands out due to its bipyridinyl core, which provides unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

5-(2-methoxypyridin-3-yl)-3-nitropyridin-2-amine

InChI

InChI=1S/C11H10N4O3/c1-18-11-8(3-2-4-13-11)7-5-9(15(16)17)10(12)14-6-7/h2-6H,1H3,(H2,12,14)

InChI Key

IRKUWPMGYPRVAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=CC(=C(N=C2)N)[N+](=O)[O-]

Origin of Product

United States

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